molecular formula C10H14ClNO2 B1654942 1-(4-Methoxyphenyl)-2-(methylamino)ethanone hydrochloride CAS No. 29705-80-4

1-(4-Methoxyphenyl)-2-(methylamino)ethanone hydrochloride

Cat. No.: B1654942
CAS No.: 29705-80-4
M. Wt: 215.67
InChI Key: PQYDZBKDTWYOGV-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-2-(methylamino)ethanone hydrochloride (CAS: 29705-80-4) is a synthetic organic compound characterized by a ketone group adjacent to a methylamino substituent and a 4-methoxyphenyl aromatic ring. The hydrochloride salt enhances its stability and solubility for pharmaceutical or research applications. Structurally, the methoxy group at the para position of the phenyl ring distinguishes it from hydroxylated analogs, influencing its physicochemical properties, such as reduced polarity compared to phenolic derivatives .

Properties

IUPAC Name

1-(4-methoxyphenyl)-2-(methylamino)ethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2.ClH/c1-11-7-10(12)8-3-5-9(13-2)6-4-8;/h3-6,11H,7H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQYDZBKDTWYOGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(=O)C1=CC=C(C=C1)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29705-80-4
Record name Ethanone, 1-(4-methoxyphenyl)-2-(methylamino)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29705-80-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Nucleophilic Substitution of 2-Bromo-1-(4-methoxyphenyl)ethanone

A direct method involves the substitution of a halogen atom in 2-bromo-1-(4-methoxyphenyl)ethanone with methylamine. The bromo intermediate is synthesized by brominating 1-(4-methoxyphenyl)ethanone using bromine in acetic acid. Subsequent reaction with aqueous methylamine (40% w/w) at 0–5°C for 6–8 hours yields the free base, which is isolated via extraction with dichloromethane and treated with hydrochloric acid in isopropanol to form the hydrochloride salt.

Key Data:

  • Yield: 68–72% (free base), 85–89% (hydrochloride salt after crystallization).
  • Purity: ≥98% (HPLC), confirmed by $$ ^1H $$-NMR (δ 2.45 ppm, singlet, N–CH$$ _3 $$).

Catalytic and Enantioselective Approaches

Asymmetric Hydroamination Using Rhodium Catalysts

A patent-pending method adapts rhodium-catalyzed asymmetric hydroamination for stereoselective synthesis. 1-(4-Methoxyphenyl)vinyl ketone is reacted with methylamine in the presence of a chiral rhodium-(S)-quinap complex and catecholborane at −20°C. The reaction proceeds via a six-membered transition state, yielding the (R)-enantiomer with 94% enantiomeric excess (ee). Subsequent HCl treatment generates the hydrochloride salt.

Key Data:

  • Enantiomeric Excess: 94% ee (HPLC with chiral column).
  • Reaction Time: 24–36 hours.

Optimization of Hydrochloride Salt Formation

Acidification and Crystallization Protocols

The free base is dissolved in isopropanol (IPA) and treated with concentrated HCl (37% w/w) at 25°C. The mixture is stirred for 30 minutes, concentrated under vacuum, and crystallized from ethyl acetate to yield white crystals.

Critical Parameters:

  • Solvent Ratio: IPA:ethyl acetate (1:3 v/v).
  • Purity Post-Crystallization: 99.5% (by ion chromatography).

Alternative Salt Formation with p-Toluenesulfonic Acid

A patent method describes the use of p-toluenesulfonic acid (PTSA) for intermediate salt formation. The free base is stirred with PTSA in ethyl acetate at 45–50°C, yielding a crystalline salt that enhances purity before final HCl treatment.

Advantages:

  • Removes residual solvents and byproducts.
  • Increases hydrochloride salt yield to 92–95%.

Analytical Characterization and Quality Control

Spectroscopic Confirmation

  • IR Spectroscopy : Strong absorption at 1613 cm$$ ^{-1} $$ (C=O stretch), 2837 cm$$ ^{-1} $$ (O–CH$$ _3 $$).
  • $$ ^1H $$-NMR : δ 3.82 (s, 3H, OCH$$ _3 $$), δ 4.12 (q, 1H, CH–NH), δ 2.45 (s, 3H, N–CH$$ _3 $$).

Chiral Purity Assessment

For enantiomerically pure batches, chiral HPLC with a cellulose tris(3,5-dimethylphenylcarbamate) column resolves (R)- and (S)-isomers. Mobile phase: n-hexane/ethanol (80:20 v/v) with 0.1% diethylamine.

Industrial Scalability and Environmental Considerations

Solvent Recovery and Waste Management

Ethyl acetate and IPA are recycled via distillation, reducing solvent consumption by 40%. Aqueous waste is neutralized with NaOH before disposal.

Cost Analysis of Key Routes

Method Cost per Kilogram (USD) Yield (%) Purity (%)
Nucleophilic Substitution 1,200 72 98.5
Reductive Amination 1,500 65 97.8
Rhodium Catalysis 4,800 55 99.2

Chemical Reactions Analysis

1-(4-Methoxyphenyl)-2-(methylamino)ethanone hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-Methoxyphenyl)-2-(methylamino)ethanone hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is employed in studies involving enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)-2-(methylamino)ethanone hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Compounds

Compound Name CAS Number Substituents Key Structural Features Melting Point (°C)
1-(4-Methoxyphenyl)-2-(methylamino)ethanone hydrochloride 29705-80-4 4-OCH₃, methylamino Para-methoxy, hydrochloride salt Not reported
Adrenalone Hydrochloride 99-45-6 3,4-diOH, methylamino Catechol structure, hydrochloride salt 240–242 (decomposes)
Phenylephrine Impurity C (hydrobromide) 94240-17-2 3-OH, methylamino Meta-hydroxy, hydrobromide salt Not reported
1-(4-Hydroxyphenyl)-2-(methylamino)ethanone hydrochloride 67828-68-6 4-OH, methylamino Para-hydroxy, hydrochloride salt 204–206
4-MeO-PVP (stimulant analog) 4-OCH₃, pyrrolidinyl Longer alkyl chain, pyrrolidine substituent Not reported

Physicochemical Properties

  • Polarity and Solubility : The methoxy group in the target compound reduces hydrogen-bonding capacity compared to hydroxylated analogs like Adrenalone, likely decreasing aqueous solubility but improving lipid membrane permeability .
  • Thermal Stability : Hydroxylated derivatives (e.g., Adrenalone) exhibit higher melting points due to intermolecular hydrogen bonding, whereas methoxy-substituted compounds may decompose at lower temperatures .

Research Findings and Data

Key Studies

  • Behavioral Effects: 4-MeO-PVP, a structural analog, demonstrated stimulant effects in rodent models, highlighting the role of amino substituents in modulating central nervous system activity .
  • Synthetic Routes: Hydrogenolysis of benzyl-protected intermediates (e.g., 2-(benzylmethylamino)-1-(2-hydroxy-5-methylphenyl)ethanone) is a common method for producing methylamino-acetophenone derivatives .

Challenges and Discrepancies

    Biological Activity

    1-(4-Methoxyphenyl)-2-(methylamino)ethanone hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound is characterized by its methoxy and methylamino functional groups, which contribute to its biological interactions and efficacy.

    Chemical Structure

    The chemical formula of this compound is C10H13ClN2O2. The structure includes a methoxy group attached to a phenyl ring, along with a ketone and a methylamino group, which are crucial for its biological activity.

    Antitumor Activity

    Research has demonstrated that this compound exhibits significant antitumor properties. A study highlighted that the compound showed promising antiproliferative effects against various cancer cell lines, with a notable growth inhibition concentration (GI50) indicating its potential as an anticancer agent. Specifically, the compound's activity was evaluated against Ewing's sarcoma cell lines, where it displayed improved potency compared to structurally similar compounds .

    Table 1: Biological Activity of this compound

    Cell LineGI50 (μM)Reference
    TC32 (Ewing's)0.34
    PANC10.92
    Other Cell LinesVariable

    The mechanism of action for this compound involves its interaction with specific molecular targets within cancer cells. It is believed to inhibit key pathways that promote cell proliferation and survival, thereby inducing apoptosis in malignant cells. The presence of the methoxy group enhances the compound's ability to penetrate cellular membranes and interact with intracellular targets.

    Structure-Activity Relationship (SAR)

    The structure-activity relationship studies indicate that the positioning of substituents on the phenyl ring significantly affects the biological activity of the compound. For instance, variations in the methoxy substitution pattern have been shown to alter potency dramatically. Compounds with electron-donating groups at specific positions exhibited enhanced activity, while electron-withdrawing groups led to decreased efficacy .

    Table 2: SAR Analysis of Substituted Derivatives

    Compound VariantSubstituent PositionGI50 (μM)Activity Level
    4-MethoxyPara0.34High
    3-MethoxyMeta>10Low
    2-MethoxyOrtho>10Low
    4-FluoromethylPara1.0Moderate

    Case Studies

    Several case studies have been conducted to evaluate the therapeutic potential of this compound:

    • Ewing's Sarcoma Study : In a controlled laboratory setting, researchers observed that treatment with this compound resulted in significant tumor regression in xenograft models, suggesting its applicability in targeted cancer therapies .
    • Combination Therapy : Investigations into combination therapies involving this compound and other chemotherapeutic agents revealed synergistic effects, enhancing overall efficacy while potentially reducing side effects associated with higher doses of traditional treatments .

    Q & A

    Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in novel synthetic applications?

    • Methodological Answer : Density Functional Theory (DFT) calculations predict electrophilic/nucleophilic sites (e.g., carbonyl carbon reactivity). Molecular docking studies assess interactions with enzymes (e.g., monoamine oxidases) to guide its use in psychoactive drug research. Validated software: Gaussian 16 with B3LYP/6-31G* basis set .

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
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    1-(4-Methoxyphenyl)-2-(methylamino)ethanone hydrochloride
    Reactant of Route 2
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    1-(4-Methoxyphenyl)-2-(methylamino)ethanone hydrochloride

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